2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide
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Description
2-(5-(Benzyloxy)-1H-indol-3-yl)-2-oxoacetamide, also known as this compound, is a useful research compound. Its molecular formula is C17H14N2O3 and its molecular weight is 294.3 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5-Benzyloxyindole-3-glyoxylamide is tubulin , a globular protein that is the building block of microtubules . Microtubules are a major component of the cytoskeleton, providing structure, shape, and function to cells .
Mode of Action
5-Benzyloxyindole-3-glyoxylamide interacts with tubulin at the colchicine binding site . This interaction disrupts the normal dynamics of microtubule polymerization, leading to the destabilization of microtubules . The compound’s mode of action is multifaceted, affecting microtubules throughout the cell cycle .
Biochemical Pathways
The disruption of microtubule dynamics by 5-Benzyloxyindole-3-glyoxylamide affects various biochemical pathways. The most significant of these is the mitotic pathway , where the compound interferes with the normal function of microtubules, leading to apoptosis , or programmed cell death .
Pharmacokinetics
The compound is known to be a versatile building block in the synthesis of complex compounds . It has a molecular weight of 294.3 g/mol , a melting point of 274 °C , and a boiling point of 558.2 °C .
Result of Action
The cytotoxic effect of 5-Benzyloxyindole-3-glyoxylamide against multiple cancer cell lines has been demonstrated . The compound inhibits tubulin polymerization, leading to significant tumor growth inhibition in a mouse xenograft model of head and neck cancer .
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
5-Benzyloxyindole-3-glyoxylamide has been shown to exert a cytotoxic effect against multiple cancer cell lines . It interacts with tubulin at the colchicine binding site, disrupts the cellular microtubule network, and inhibits tumor growth .
Molecular Mechanism
The molecular mechanism of 5-Benzyloxyindole-3-glyoxylamide involves its interaction with tubulin at the colchicine binding site . This interaction disrupts the cellular microtubule network, leading to a cytotoxic effect against multiple cancer cell lines
Temporal Effects in Laboratory Settings
It is known that this compound can inhibit tubulin polymerization and display cancer cell cytotoxicity
Dosage Effects in Animal Models
The effects of 5-Benzyloxyindole-3-glyoxylamide vary with different dosages in animal models . In a mouse xenograft model of head and neck cancer, two compounds from the series displayed evidence for efficacy
Properties
IUPAC Name |
2-oxo-2-(5-phenylmethoxy-1H-indol-3-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c18-17(21)16(20)14-9-19-15-7-6-12(8-13(14)15)22-10-11-4-2-1-3-5-11/h1-9,19H,10H2,(H2,18,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVFKZXCLCZAIX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C(=O)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641037 |
Source
|
Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22424-62-0 |
Source
|
Record name | 2-[5-(Benzyloxy)-1H-indol-3-yl]-2-oxoacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641037 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.